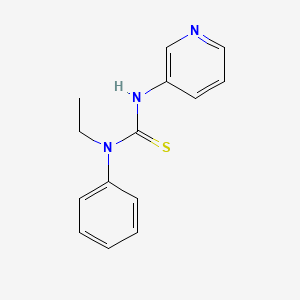

![molecular formula C13H12N2O2S B5597945 methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)

methyl 4-[(2-pyrimidinylthio)methyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl benzoate, a similar compound, is an organic ester with the chemical formula C6H5COOCH3 . It’s a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, methyl benzoate can be synthesized by reacting methyl alcohol with benzoic acid in the presence of a strong acid .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . The compound’s geometry, HOMO-LUMO energy gap, and molecular electrostatic potential surface can be derived using density functional theory .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

Methyl benzoate, for example, has a flash point of 77 °C / 170.6 °F, and an autoignition temperature of 518 °C / 964.4 °F . It’s considered a combustible liquid .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

Methyl 4-[(2-pyrimidinylthio)methyl]benzoate: has been studied for its potential in the field of nonlinear optical (NLO) materials. These materials are crucial for the development of optoelectronic devices due to their ability to alter the frequency of light. The compound’s structure, which includes a pyrimidine ring, suggests it could contribute to the enhancement of NLO properties, particularly in the context of third-order nonlinear optical applications .

Organic Synthesis

In organic chemistry, esters like methyl 4-[(2-pyrimidinylthio)methyl]benzoate are pivotal for various synthesis reactions. They can act as intermediates in the synthesis of more complex molecules. For instance, they can undergo reactions with Grignard reagents to form different types of alcohols, which are valuable in creating pharmaceuticals and fine chemicals .

Crystal Engineering

The compound’s ability to form crystals with specific properties makes it a candidate for crystal engineering applications. This process involves designing and synthesizing materials with particular molecular structures to achieve desired properties. The benzoate family, to which this compound belongs, is known for forming crystals that are useful in second harmonic generation, an important process in laser technology .

Spectroscopic Characterization

Methyl 4-[(2-pyrimidinylthio)methyl]benzoate: can be used in spectroscopic studies due to its unique molecular vibrations. Spectroscopy is a technique that measures the interaction of light with matter, and this compound’s distinct vibrational modes can provide insights into its molecular structure and behavior .

Environmental Degradation Studies

The compound’s structural similarity to certain herbicides makes it relevant for environmental studies, particularly in understanding the degradation behavior of such chemicals in soils. Research on related molecules has shown that they can undergo biotic and abiotic degradation, which is significant for assessing the environmental impact of agricultural chemicals .

Material Science

In material science, the compound’s thermal characteristics and stability can be explored to develop materials that can withstand high temperatures or adverse conditions. Its thermal degradation patterns can inform the design of materials with improved performance .

Educational Chemistry Practices

Lastly, compounds like methyl 4-[(2-pyrimidinylthio)methyl]benzoate are often used in educational settings to teach students about organic synthesis and crystallization techniques. They provide a practical example of how theoretical knowledge is applied in real-world chemistry .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-(pyrimidin-2-ylsulfanylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-17-12(16)11-5-3-10(4-6-11)9-18-13-14-7-2-8-15-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLODTCSGMYDQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

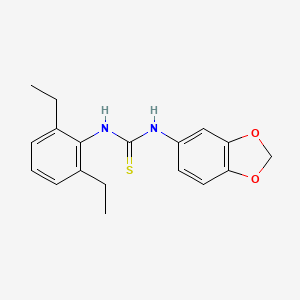

![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)

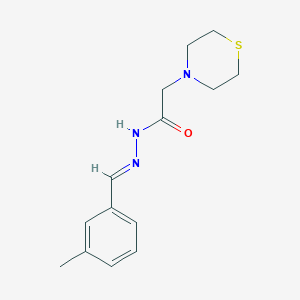

![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)

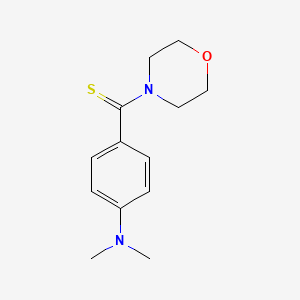

![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)

![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5597934.png)

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)